N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride
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Overview
Description
N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride is an organic compound with a complex structure that includes a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride typically involves a series of organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride: A similar compound with a slightly different structure.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Another compound with a benzothiophene core, known for its neurotoxic effects.
Uniqueness
N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H21ClN2OS |
---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
N-[[4-(1-aminoethyl)phenyl]methyl]-6-methyl-1-benzothiophene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H20N2OS.ClH/c1-12-3-8-16-17(11-23-18(16)9-12)19(22)21-10-14-4-6-15(7-5-14)13(2)20;/h3-9,11,13H,10,20H2,1-2H3,(H,21,22);1H |
InChI Key |
YPDXTMXMUDTRHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CS2)C(=O)NCC3=CC=C(C=C3)C(C)N.Cl |
Origin of Product |
United States |
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